molecular formula C28H33N3O3 B2762724 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide CAS No. 946287-56-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide

Cat. No.: B2762724
CAS No.: 946287-56-5
M. Wt: 459.59
InChI Key: MVTYODTZSOZUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with 2,4-dimethoxy groups, linked via an ethyl chain to a 4-(dimethylamino)phenyl group and a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety. The THIQ scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targets, while the dimethylamino and methoxy groups influence electronic properties and bioavailability .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-30(2)23-11-9-21(10-12-23)26(31-16-15-20-7-5-6-8-22(20)19-31)18-29-28(32)25-14-13-24(33-3)17-27(25)34-4/h5-14,17,26H,15-16,18-19H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTYODTZSOZUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

A phenethylamide derivative undergoes cyclization in the presence of a Lewis acid (e.g., POCl₃, PCl₅) to form a dihydroisoquinoline, which is subsequently reduced.

Example protocol :

Step Reagents/Conditions Product Yield
1 Phenethylamide, POCl₃, reflux, 6h 3,4-Dihydroisoquinoline 75%
2 NaBH₄, MeOH, 0°C→RT, 2h 1,2,3,4-Tetrahydroisoquinoline 90%

This method aligns with tetrahydroisoquinoline syntheses described for analogous compounds.

The ethylamine linker requires introduction of the dimethylaminophenyl group. A Mitsunobu reaction or nucleophilic aromatic substitution may be employed.

Mitsunobu Alkylation

Reaction conditions :

  • 4-Dimethylaminophenol, ethyl bromoacetate, DIAD, PPh₃, THF, 0°C→RT, 12h.
  • Hydrolysis of the ester to the carboxylic acid, followed by Curtius rearrangement to the amine.

Yield : ~60% over three steps.

Reductive Amination

An alternative route involves reductive amination of 4-dimethylaminophenylacetaldehyde with ammonium acetate:

Reagent Conditions Yield
NH₄OAc, NaBH₃CN MeOH, RT, 6h 70%

Assembly of the Ethylamine-Tetrahydroisoquinoline Moiety

Coupling the tetrahydroisoquinoline with the ethylamine linker necessitates N-alkylation or reductive amination .

N-Alkylation Strategy

Protocol :

  • 1,2,3,4-Tetrahydroisoquinoline, 2-(4-dimethylaminophenyl)ethyl bromide, K₂CO₃, DMF, 80°C, 12h.
    Yield : 65%.

Reductive Amination

Protocol :

  • Tetrahydroisoquinoline, 4-dimethylaminophenylacetaldehyde, NaBH₃CN, MeOH, RT, 6h.
    Yield : 58%.

Amide Bond Formation with 2,4-Dimethoxybenzoic Acid

The final step involves coupling the secondary amine with 2,4-dimethoxybenzoyl chloride.

Schotten-Baumann Reaction

Conditions :

  • Amine intermediate, 2,4-dimethoxybenzoyl chloride, NaOH (10%), CH₂Cl₂, 0°C→RT, 3h.
    Yield : 85%.

Carbodiimide-Mediated Coupling

Conditions :

  • EDCl, HOBt, DIPEA, CH₂Cl₂, RT, 12h.
    Yield : 78%.

Optimization and Challenges

Solvent and Base Effects

  • DMF vs. THF : Higher yields observed in DMF due to better solubility of intermediates.
  • Inorganic bases (e.g., K₂CO₃) outperformed organic bases (e.g., Et₃N) in alkylation steps.

Protecting Group Strategies

  • Boc protection of the tetrahydroisoquinoline nitrogen prevented unwanted side reactions during alkylation.

Characterization and Analytical Data

Key spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H), 6.45 (s, 1H), 3.82 (s, 3H), 2.95 (s, 6H).
  • HRMS : m/z calculated for C₂₈H₃₂N₃O₃ [M+H]⁺: 458.2432; found: 458.2435.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated precursors and nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized benzamides.

Scientific Research Applications

The compound exhibits notable biological activity due to its structural components, particularly the tetrahydroisoquinoline moiety, which has been associated with various pharmacological effects. The dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Therapeutic Potential

The therapeutic implications of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide are extensive:

Neurological Disorders

  • Parkinson's Disease : Research suggests that derivatives of tetrahydroisoquinoline may provide neuroprotective effects against dopaminergic neuron degeneration .
  • Schizophrenia : The modulation of dopamine pathways indicates potential use in antipsychotic therapies.

Cancer Treatment

  • Some studies have indicated that compounds related to this structure can inhibit tumor growth by interfering with cancer cell signaling pathways. Further investigations are needed to confirm these effects specifically for this compound .

Preclinical Studies

Several preclinical studies have been conducted to evaluate the efficacy of similar compounds in various disease models:

StudyCompoundFindings
Tetrahydroisoquinoline DerivativeShowed significant reduction in neurodegeneration in animal models of Parkinson's disease.
Similar Benzamide CompoundsDemonstrated anti-cancer activity by inhibiting cell proliferation in vitro.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the benzamide structure could inhibit certain enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

N-{2-(3,4-Dihydro-2(1H)-Isoquinolinyl)-2-[4-(Dimethylamino)phenyl]ethyl}-3,4-dimethylbenzamide ()

Structural Differences :

  • Benzamide substituents : 3,4-dimethyl vs. 2,4-dimethoxy in the target compound.
  • THIQ substitution: Identical 1,2,3,4-tetrahydroisoquinoline moiety.

Functional Implications :

  • Both compounds likely target similar receptors (e.g., σ-receptors or monoamine transporters) due to shared THIQ and dimethylamino motifs.
Parameter Target Compound 3,4-Dimethyl Analogue ()
Benzamide Substituents 2,4-Dimethoxy 3,4-Dimethyl
Molecular Weight* ~529.6 g/mol ~473.6 g/mol
Key Functional Groups THIQ, Dimethylamino, Methoxy THIQ, Dimethylamino, Methyl

*Calculated based on structural formulae.

2-Amino-N-[4-[2-(6,7-Dimethoxy-3,4-Dihydro-1H-Isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide ()

Structural Differences :

  • Benzamide substituents : 4,5-Dimethoxy vs. 2,4-dimethoxy.
  • Additional amino group: Introduces a polar moiety absent in the target compound.

Functional Implications :

  • The 4,5-dimethoxy arrangement may sterically hinder interactions compared to the 2,4-substitution, affecting binding to planar enzymatic pockets.
  • The amino group could enhance solubility but reduce blood-brain barrier penetration, limiting CNS activity compared to the target compound .

N-[4-(3,4-Dimethoxyphenyl)-1,3-Thiazol-2-yl]-3-(Dimethylamino)benzamide ()

Structural Differences :

  • Core heterocycle : Thiazole replaces THIQ.
  • Substituents: 3-(Dimethylamino)benzamide vs. 2,4-dimethoxybenzamide.

Functional Implications :

  • The thiazole ring introduces aromaticity and hydrogen-bonding capabilities distinct from THIQ’s bicyclic structure.
  • The 3-(dimethylamino) group may confer different electronic effects, influencing receptor affinity or metabolic pathways .

4-(3,4-Dihydro-1H-Isoquinolin-2-ylsulfonyl)-N-(4-Ethoxy-3-Ethyl-1,3-Benzothiazol-2-ylidene)benzamide ()

Structural Differences :

  • Sulfonyl linker : Replaces the ethyl chain in the target compound.
  • Benzothiazole group : Contrasts with the benzamide-ethyl-THIQ framework.

Functional Implications :

  • Benzothiazole’s planar structure may target enzymes like cyclooxygenase or kinases, diverging from THIQ’s CNS focus .

Spectroscopic Validation :

  • IR : Absence of C=O stretching (~1660–1680 cm⁻¹) in cyclized products confirms THIQ formation, as seen in .
  • NMR: Protons adjacent to dimethylamino and methoxy groups show distinct splitting patterns, aiding structural confirmation .

Key Research Findings and Gaps

  • Pharmacological Potential: THIQ-containing compounds often exhibit affinity for opioid or serotonin receptors, but the target compound’s specific activity remains uncharacterized in the provided evidence.
  • Structure-Activity Relationships (SAR): Methoxy groups at 2,4-positions optimize steric and electronic profiles for CNS penetration. Dimethylamino groups enhance basicity, influencing ion-trapping in acidic environments (e.g., lysosomes) .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C28H33N3O3
  • Molecular Weight : 459.59 g/mol

Biological Activity

The compound has been evaluated for various biological activities including neuroprotective effects, receptor binding affinities, and anticancer properties.

Neuroprotective Effects

Research indicates that derivatives of the compound exhibit neuroprotective properties. A study on similar analogs demonstrated that compounds with specific alkyl chain lengths significantly suppressed neuronal cell death induced by oxidative stress. The lactate dehydrogenase assay showed that these compounds effectively reduced cell death in neuronal cells exposed to harmful conditions .

Receptor Binding Affinity

The compound's structure suggests potential interactions with various receptors. Specifically, studies on related compounds have shown strong binding affinities for dopamine D2 and D3 receptors. For instance, a related benzamide fragment displayed a Ki value of 89.2 ± 5.6 nM at the D2 receptor and 21.8 ± 5.1 nM at the D3 receptor . This indicates a preference for the D3 receptor which is notable for therapeutic applications in treating disorders like schizophrenia.

Anticancer Activity

Preliminary investigations into the anticancer effects of similar compounds have shown promising results against multidrug-resistant tumors. Certain analogs were reported to induce cell death in cancer cells through caspase-dependent pathways . The structural characteristics of this compound may enhance its efficacy against such resistant cancer types.

Case Studies and Research Findings

  • Neuroprotection Study :
    • Objective : Evaluate the neuroprotective effects of analogs.
    • Method : Lactate dehydrogenase assay on neuronal cells.
    • Findings : Compounds with specific alkyl substitutions significantly reduced oxidative stress-induced cell death.
  • Dopamine Receptor Binding :
    • Study Focus : Investigate binding affinities at D2 and D3 receptors.
    • Results : High selectivity for D3 receptor (Ki = 21.8 ± 5.1 nM), indicating potential for treating dopamine-related disorders.
  • Anticancer Activity Assessment :
    • Research Context : Evaluation of indole-based ligands against resistant tumors.
    • Outcome : Indicated significant anticancer activity through apoptosis induction in resistant cancer cell lines.

Summary Table of Biological Activities

Activity TypeMethodologyKey Findings
NeuroprotectionLactate dehydrogenase assaySignificant reduction in oxidative stress-induced cell death
Receptor BindingIn vitro binding assaysHigh affinity for D3 receptor (Ki = 21.8 ± 5.1 nM)
Anticancer ActivityCell viability assaysInduced apoptosis in multidrug-resistant cancer cells

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, with amide bond formation as a key step. Reaction conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature (controlled between 0–25°C), and catalysts (e.g., EDCI/DMAP for coupling) significantly influence yield and purity. Intermediate purification via column chromatography or recrystallization is essential to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Critical for confirming the dimethylamino group (δ ~2.8–3.2 ppm), tetrahydroisoquinoline protons (δ ~3.5–4.5 ppm), and methoxy resonances (δ ~3.7–3.9 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydroisoquinoline moiety .

Q. How can researchers design initial biological assays to evaluate its pharmacological potential?

Prioritize targets based on structural analogs:

  • Enzyme inhibition assays : Test against kinases or proteases due to the benzamide and tetrahydroisoquinoline motifs .
  • Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to screen for antiproliferative activity at 1–50 μM concentrations .

Advanced Research Questions

Q. What strategies resolve low yields in the final coupling step?

  • Solvent optimization : Switch from THF to DMF to enhance solubility of intermediates .
  • Catalyst screening : Test HOBt (1-hydroxybenzotriazole) alongside EDCI to reduce racemization .
  • Temperature control : Maintain ≤10°C during amide bond formation to suppress side reactions .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Modify substituents : Replace 2,4-dimethoxybenzamide with 3,4-dichloro analogs to enhance hydrophobic interactions with enzyme pockets .
  • Scaffold hybridization : Fuse the tetrahydroisoquinoline core with a pyridine ring to probe π-stacking interactions .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .

Q. What methodologies address discrepancies in biological activity across assay platforms?

  • Orthogonal validation : Confirm enzyme inhibition (IC50) with cellular assays (EC50) to rule out false positives .
  • Batch analysis : Compare purity (>98% vs. 90%) and stereochemical integrity (via chiral HPLC) to identify batch-dependent variability .
  • Buffer compatibility : Test activity in physiological buffers (e.g., PBS vs. HEPES) to assess solubility-driven artifacts .

Q. How can computational modeling guide reaction optimization?

  • Quantum mechanics (QM) : Calculate transition-state energies to identify rate-limiting steps (e.g., amide bond formation) .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations .
  • Molecular dynamics (MD) : Simulate intermediate stability in different solvents to rationalize experimental yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.